Cas no 1806388-31-7 (Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate)
Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate
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- Inchi: 1S/C14H17BrO3/c1-3-18-14(17)8-12-5-10(2)4-11(6-12)7-13(16)9-15/h4-6H,3,7-9H2,1-2H3
- InChI Key: MBAXGNHQXRLBNR-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=C(C)C=C(CC(=O)OCC)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 291
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4
Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015073-1g |
Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate |
1806388-31-7 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate
Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate (CAS No. 1806388-31-7): An Overview of Its Structure, Synthesis, and Potential Applications in Medicinal Chemistry
Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate (CAS No. 1806388-31-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of esters and is characterized by a brominated ketone moiety and a substituted phenyl ring. The combination of these functional groups imparts specific chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
The molecular formula of Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate is C14H17BrO3, and its molecular weight is approximately 299.2 g/mol. The compound's structure can be visualized as an ethyl ester linked to a phenyl ring substituted with a methyl group at the 5-position and a brominated ketone group at the 3-position. This arrangement of functional groups provides a rich platform for chemical modifications, making it an attractive target for synthetic chemists.
In recent years, the synthesis of Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate has been extensively studied due to its potential as a building block for the development of novel drugs. One notable synthetic route involves the reaction of 5-methylphenylacetic acid with ethyl bromoacetate in the presence of a base, followed by bromination of the resulting ester to introduce the brominated ketone moiety. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
The physical properties of Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate are also noteworthy. It is typically a colorless or pale yellow liquid with a characteristic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but it has limited solubility in water. These properties make it suitable for use in various chemical reactions and purification processes.
In terms of its biological activity, Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate has shown promise in several areas of medicinal chemistry. Research studies have indicated that compounds with similar structural features exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Another area of interest is the use of Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate in cancer research. Preliminary studies have shown that certain derivatives can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. These findings have sparked further investigations into the development of novel anticancer drugs based on this scaffold.
Beyond its direct biological applications, Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate serves as an important intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a versatile starting material for constructing libraries of compounds for high-throughput screening in drug discovery programs. This versatility has led to its widespread use in academic and industrial laboratories.
In conclusion, Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate (CAS No. 1806388-31-7) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structure and reactivity profile make it an attractive target for synthetic chemists and drug developers alike. Ongoing research continues to uncover new applications and properties, further solidifying its importance in the field.
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